Cas no 2680725-42-0 (2-(1-Acetyl-4-ethenylpiperidin-4-yl)acetic acid)

2-(1-Acetyl-4-ethenylpiperidin-4-yl)acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(1-acetyl-4-ethenylpiperidin-4-yl)acetic acid
- EN300-28273101
- 2680725-42-0
- 2-(1-Acetyl-4-ethenylpiperidin-4-yl)acetic acid
-
- インチ: 1S/C11H17NO3/c1-3-11(8-10(14)15)4-6-12(7-5-11)9(2)13/h3H,1,4-8H2,2H3,(H,14,15)
- InChIKey: UJKCBKJHGTWEEC-UHFFFAOYSA-N
- SMILES: OC(CC1(C=C)CCN(C(C)=O)CC1)=O
計算された属性
- 精确分子量: 211.12084340g/mol
- 同位素质量: 211.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 278
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6Ų
- XLogP3: 0.6
2-(1-Acetyl-4-ethenylpiperidin-4-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28273101-5.0g |
2-(1-acetyl-4-ethenylpiperidin-4-yl)acetic acid |
2680725-42-0 | 95.0% | 5.0g |
$3728.0 | 2025-03-19 | |
Enamine | EN300-28273101-1.0g |
2-(1-acetyl-4-ethenylpiperidin-4-yl)acetic acid |
2680725-42-0 | 95.0% | 1.0g |
$1286.0 | 2025-03-19 | |
Enamine | EN300-28273101-0.5g |
2-(1-acetyl-4-ethenylpiperidin-4-yl)acetic acid |
2680725-42-0 | 95.0% | 0.5g |
$1234.0 | 2025-03-19 | |
Enamine | EN300-28273101-0.25g |
2-(1-acetyl-4-ethenylpiperidin-4-yl)acetic acid |
2680725-42-0 | 95.0% | 0.25g |
$1183.0 | 2025-03-19 | |
Enamine | EN300-28273101-0.1g |
2-(1-acetyl-4-ethenylpiperidin-4-yl)acetic acid |
2680725-42-0 | 95.0% | 0.1g |
$1131.0 | 2025-03-19 | |
Enamine | EN300-28273101-2.5g |
2-(1-acetyl-4-ethenylpiperidin-4-yl)acetic acid |
2680725-42-0 | 95.0% | 2.5g |
$2520.0 | 2025-03-19 | |
Enamine | EN300-28273101-0.05g |
2-(1-acetyl-4-ethenylpiperidin-4-yl)acetic acid |
2680725-42-0 | 95.0% | 0.05g |
$1080.0 | 2025-03-19 | |
Enamine | EN300-28273101-10.0g |
2-(1-acetyl-4-ethenylpiperidin-4-yl)acetic acid |
2680725-42-0 | 95.0% | 10.0g |
$5528.0 | 2025-03-19 |
2-(1-Acetyl-4-ethenylpiperidin-4-yl)acetic acid 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
2-(1-Acetyl-4-ethenylpiperidin-4-yl)acetic acidに関する追加情報
Research Brief on 2-(1-Acetyl-4-ethenylpiperidin-4-yl)acetic acid (CAS: 2680725-42-0)
2-(1-Acetyl-4-ethenylpiperidin-4-yl)acetic acid (CAS: 2680725-42-0) is a novel piperidine derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound features a unique structural motif combining an acetylated piperidine ring with an ethenyl group and an acetic acid moiety, making it a promising candidate for various pharmaceutical applications. Recent studies have explored its potential as a building block for drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.
The synthesis of 2-(1-Acetyl-4-ethenylpiperidin-4-yl)acetic acid involves a multi-step process, starting from commercially available piperidine derivatives. Key steps include the introduction of the ethenyl group via a Wittig reaction, followed by acetylation and carboxylation to yield the final product. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm its structure and purity. Recent optimizations in the synthetic route have improved yields and scalability, facilitating further pharmacological evaluations.
Preliminary pharmacological studies indicate that 2-(1-Acetyl-4-ethenylpiperidin-4-yl)acetic acid exhibits moderate binding affinity to certain neurotransmitter receptors, including GABAA and NMDA receptors. These findings suggest its potential utility in modulating neuronal excitability, which could be relevant for treating conditions such as epilepsy, anxiety, and neurodegenerative disorders. However, detailed mechanistic studies and in vivo evaluations are still underway to fully elucidate its therapeutic potential.
In addition to its CNS applications, this compound has also been investigated as a precursor for the synthesis of more complex molecules. For instance, its carboxylic acid functionality allows for easy derivatization into esters, amides, and other bioactive analogs. Recent work has demonstrated its utility in constructing peptidomimetics and small-molecule inhibitors targeting proteases and kinases, highlighting its versatility in drug design.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 2-(1-Acetyl-4-ethenylpiperidin-4-yl)acetic acid. Issues such as metabolic stability and blood-brain barrier permeability need to be addressed to advance its clinical translation. Collaborative efforts between academic and industrial researchers are expected to accelerate progress in this area, with several patents already filed covering its synthesis and applications.
In conclusion, 2-(1-Acetyl-4-ethenylpiperidin-4-yl)acetic acid represents a valuable addition to the toolkit of medicinal chemists. Its unique structure and diverse pharmacological profile make it a compelling subject for ongoing research. Future studies should focus on expanding its therapeutic scope, improving synthetic methodologies, and exploring its interactions with biological targets at the molecular level.
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